13-(4-methoxyphenyl)-9-phenyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraen-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one typically involves multi-step organic reactions. One common approach is the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄) to form the quinolin-2(1H)-one core . This is followed by further functionalization to introduce the methoxyphenyl and phenyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents such as lithium aluminum hydride (LiAlH₄), and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]thieno[2,3-b]pyridine derivatives:
Triazole-pyrimidine hybrids: These compounds also contain a pyrimidine ring and have shown promising pharmacological properties, such as neuroprotective and anti-inflammatory effects.
Quinolin-2(1H)-ones: These compounds have a similar quinoline core and are used in various chemical and biological applications.
Uniqueness
2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one is unique due to its combination of multiple aromatic and heterocyclic rings, which confer distinct electronic and structural properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C26H23N3O2S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
13-(4-methoxyphenyl)-9-phenyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraen-15-one |
InChI |
InChI=1S/C26H23N3O2S/c1-31-17-13-11-16(12-14-17)24-28-22-21-20(15-7-3-2-4-8-15)18-9-5-6-10-19(18)27-26(21)32-23(22)25(30)29-24/h2-4,7-8,11-14,24,28H,5-6,9-10H2,1H3,(H,29,30) |
InChI Key |
ZHDQPWYJDDPXMG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=NC5=C(CCCC5)C(=C34)C6=CC=CC=C6 |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=NC5=C(CCCC5)C(=C34)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.